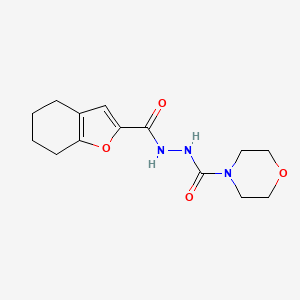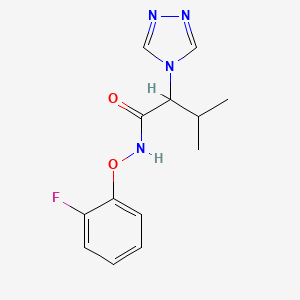![molecular formula C16H17N3O2S B7437284 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7437284.png)
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays an important role in DNA repair. The inhibition of PARP has been shown to have therapeutic potential in cancer treatment, as well as in other diseases such as stroke and inflammation.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide involves the inhibition of this compound, which is an enzyme involved in DNA repair. When DNA is damaged, this compound is activated and helps to recruit other proteins to the site of damage to facilitate repair. Inhibition of this compound prevents this repair process from occurring, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. In cancer cells, the inhibition of this compound has been shown to sensitize cells to DNA-damaging agents, leading to increased cell death. In addition, this compound inhibition has been shown to have anti-inflammatory effects, and may also be beneficial in the treatment of stroke and other neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is its potency as a this compound inhibitor. This makes it a useful tool for studying the role of this compound in various biological processes, as well as for testing the efficacy of this compound inhibitors as potential cancer therapies. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide and other this compound inhibitors. One area of interest is the development of combination therapies that target both this compound and other pathways involved in DNA repair, such as the DNA damage response pathway. Another area of interest is the development of this compound inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is ongoing research into the potential use of this compound inhibitors in the treatment of other diseases beyond cancer, such as stroke and inflammation.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide has been described in several research papers. One method involves the reaction of 2-chloro-4-hydroxythiophene with N-(3-propan-2-ylbenzimidazol-5-yl)methylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then converted to the final product by reaction with 2-chloro-N-(3-propan-2-ylbenzimidazol-5-yl)methylacetamide.
Applications De Recherche Scientifique
The primary application of 4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide is in the field of cancer treatment. The inhibition of this compound has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. This has led to the development of several this compound inhibitors, including this compound, as potential cancer therapies.
Propriétés
IUPAC Name |
4-hydroxy-N-[(3-propan-2-ylbenzimidazol-5-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10(2)19-9-18-13-4-3-11(5-14(13)19)7-17-16(21)15-6-12(20)8-22-15/h3-6,8-10,20H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEDOMGFBLJSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2)CNC(=O)C3=CC(=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]benzamide](/img/structure/B7437201.png)
![(5-Chloro-4-hydroxy-2-methylphenyl)-[2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437225.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437243.png)
![2,3,3,3-tetrafluoro-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]propanamide](/img/structure/B7437253.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)


![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7437289.png)

![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)